

N-Methyl-3-phenoxybenzylamine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyl-3-phenoxybenzylamine**

Cat. No.: **B140175**

[Get Quote](#)

An In-depth Analysis of Solubility Characteristics and Experimental Determination

This technical guide provides a comprehensive overview of the solubility of **N-Methyl-3-phenoxybenzylamine** in common laboratory solvents, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of direct quantitative solubility data for this compound, this document focuses on predicting solubility based on structural analogues and provides detailed experimental protocols for its precise determination.

Core Concepts: Predicting Solubility

N-Methyl-3-phenoxybenzylamine ($C_{14}H_{15}NO$, Molar Mass: 213.27 g/mol) is an organic compound whose solubility is dictated by its molecular structure. The presence of a polar secondary amine group suggests potential solubility in polar solvents, while the nonpolar phenoxy and benzyl groups indicate an affinity for nonpolar organic solvents.

Based on the qualitative solubility data of similar compounds, such as N-Methyl-3-methylbenzylamine and N-Methylbenzylamine, it is anticipated that **N-Methyl-3-phenoxybenzylamine** will exhibit good solubility in a range of organic solvents and limited solubility in water. For instance, N-Methyl-3-methylbenzylamine is described as being soluble in most organic solvents and slightly soluble in water. Similarly, N-Methylbenzylamine has limited solubility in water but is soluble in organic solvents.

Predicted Solubility Profile

While quantitative data is not readily available in published literature, a predicted solubility profile can be extrapolated. The following table summarizes the expected solubility of **N-Methyl-3-phenoxybenzylamine** in common laboratory solvents. It is imperative that these predictions are confirmed through experimental validation.

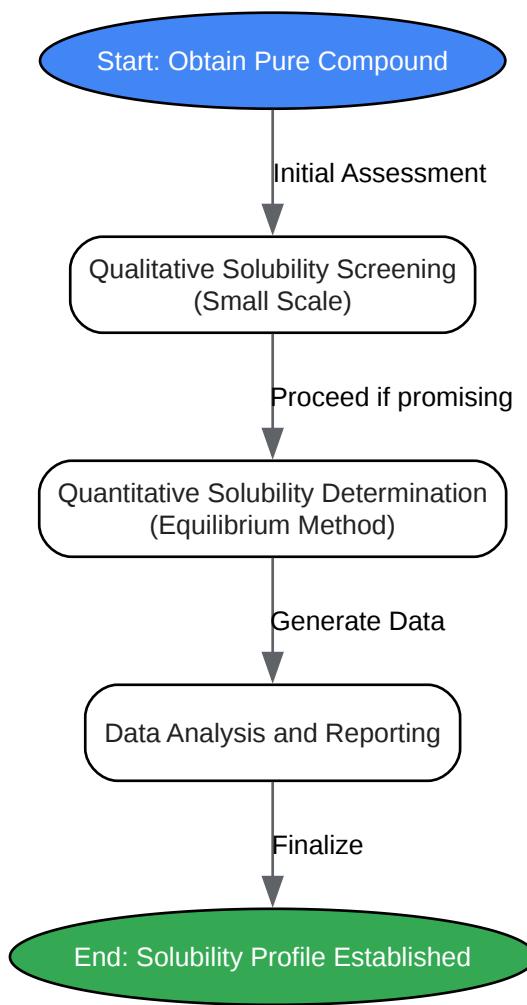
Solvent	Chemical Formula	Polarity	Predicted Solubility
Polar Protic Solvents			
Water	H ₂ O	High	Very Low / Insoluble
Methanol	CH ₃ OH	High	Soluble
Ethanol	C ₂ H ₅ OH	High	Soluble
Polar Aprotic Solvents			
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	High	Soluble
Dimethylformamide (DMF)	(CH ₃) ₂ NC(O)H	High	Soluble
Acetonitrile	CH ₃ CN	High	Soluble
Acetone	(CH ₃) ₂ CO	Medium	Soluble
Nonpolar Solvents			
Dichloromethane (DCM)	CH ₂ Cl ₂	Medium	Soluble
Toluene	C ₇ H ₈	Low	Soluble
Hexane	C ₆ H ₁₄	Low	Sparingly Soluble to Insoluble

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general method for determining the solubility of a solid compound like **N-Methyl-3-phenoxybenzylamine**.

Materials and Equipment:

- **N-Methyl-3-phenoxybenzylamine** (solid)
- Selected laboratory solvents (high purity)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.


Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **N-Methyl-3-phenoxybenzylamine** to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
 - Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.
- Sample Separation:
 - After equilibration, remove the vials from the shaker.

- Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
- To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
- Analysis:
 - Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
 - Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **N-Methyl-3-phenoxybenzylamine**.
 - Prepare a calibration curve using standard solutions of known concentrations of **N-Methyl-3-phenoxybenzylamine** to quantify the concentration in the experimental samples.
- Calculation of Solubility:
 - Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like **N-Methyl-3-phenoxybenzylamine**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for solubility assessment.

This structured approach ensures a systematic and accurate determination of the solubility profile of **N-Methyl-3-phenoxybenzylamine**, providing crucial data for its application in research and development.

- To cite this document: BenchChem. [N-Methyl-3-phenoxybenzylamine Solubility: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b140175#n-methyl-3-phenoxybenzylamine-solubility-in-common-lab-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com